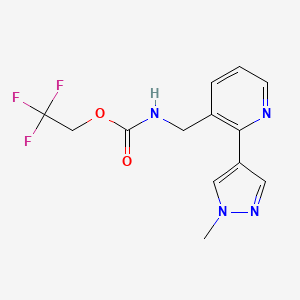
2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Potential
Compounds with structures similar to “2,2,2-trifluoroethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate” have been shown to exhibit significant antimicrobial properties. The presence of the imidazole ring, which is structurally related to the pyrazole ring in the compound, is known to contribute to antimicrobial activity . This suggests potential applications in developing new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens.
Antioxidant Activity
The pyridinyl moiety in the compound’s structure is reminiscent of derivatives that have demonstrated antioxidant properties. For instance, triazole derivatives containing a pyridinyl group have been evaluated for their ability to scavenge free radicals . This indicates that “2,2,2-trifluoroethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate” could be researched further for its potential as an antioxidant in pharmaceutical or cosmetic applications.
Antiviral Applications
Imidazole derivatives have shown promise as antiviral agents, and the related pyrazole group in the compound may offer similar benefits. Research could explore its effectiveness against a range of viruses, potentially leading to new treatments for viral infections .
Anti-inflammatory Properties
Compounds with imidazole and pyridine rings have been reported to possess anti-inflammatory properties. The compound’s structure suggests it could be investigated for use in treating inflammatory conditions, possibly offering a new class of anti-inflammatory medications .
Antidiabetic Potential
The presence of heterocyclic compounds like imidazole and pyridine has been associated with antidiabetic effects. Research into “2,2,2-trifluoroethyl N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}carbamate” could uncover new avenues for diabetes treatment, focusing on its interaction with biological pathways relevant to the disease .
properties
IUPAC Name |
2,2,2-trifluoroethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O2/c1-20-7-10(6-19-20)11-9(3-2-4-17-11)5-18-12(21)22-8-13(14,15)16/h2-4,6-7H,5,8H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLDHCHHXDKDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



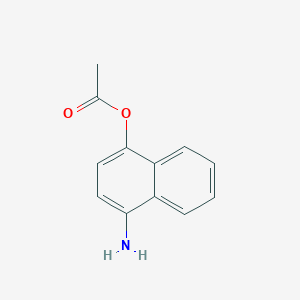
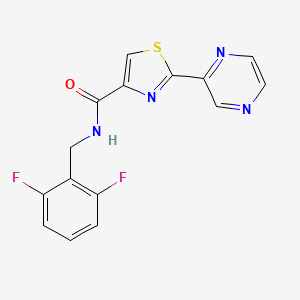
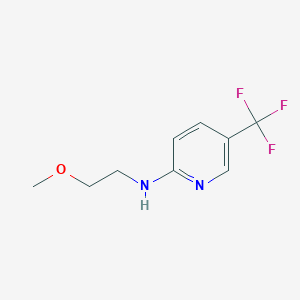
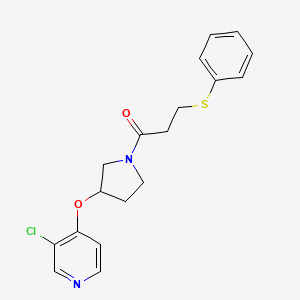
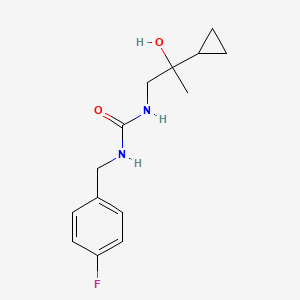
![4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine](/img/structure/B2577823.png)
![ethyl 4-[2-(3-fluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2577824.png)
![[4-(3-Methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2577827.png)

![1-[3-(2,4-Dibromophenoxy)-2-hydroxypropyl]-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2577829.png)

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2577834.png)